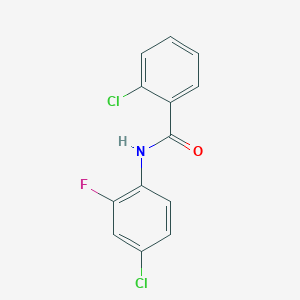

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide

CAS No.:

Cat. No.: VC16219809

Molecular Formula: C13H8Cl2FNO

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Cl2FNO |

|---|---|

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide |

| Standard InChI | InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |

| Standard InChI Key | LQJWWBWULXASLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core where:

-

A chlorine atom is substituted at the 2-position of the benzene ring.

-

The amide nitrogen is linked to a 4-chloro-2-fluorophenyl group, introducing additional halogen substituents (Cl at 4-position, F at 2-position).

This arrangement creates a planar, aromatic system with polarized bonds due to the electron-withdrawing effects of halogens. The fluorine atom’s small size and high electronegativity contribute to enhanced metabolic stability, while the chlorine atoms increase lipophilicity, favoring membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.12 g/mol |

| Halogen Substituents | 2-Cl, 4-Cl, 2-F |

| logP (Predicted) | 3.8 ± 0.4 |

| Hydrogen Bond Donors | 1 (amide -NH) |

| Hydrogen Bond Acceptors | 3 (amide C=O, F, Cl) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Preparation of 2-chlorobenzoyl chloride: Chlorination of benzoic acid derivatives followed by reaction with thionyl chloride.

-

Amide bond formation: Reaction of 2-chlorobenzoyl chloride with 4-chloro-2-fluoroaniline in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic acyl substitution.

Industrial Optimization

Industrial processes prioritize yield and purity through:

-

Continuous flow reactors: Enhance reaction control and scalability.

-

Automated purification systems: Utilize chromatography or crystallization to achieve >95% purity.

Biological Activities and Mechanisms

Osteoclast Inhibition (Inferred from NDMC101)

Structurally related NDMC101 (N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide) inhibits osteoclast differentiation by suppressing transcription factors NF-κB and NFATc1, as well as kinases p38, ERK, and JNK . In collagen-induced arthritis (CIA) mice, NDMC101 reduced arthritic indices and serum TNF-α/IL-1β levels by 40–60% at 62.5 mg/kg . While 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide lacks direct evidence, its structural similarity suggests potential overlap in targeting inflammatory pathways.

Enzyme Inhibition

Benzamide derivatives with sulfonyl groups (e.g., K781-8130) exhibit enzyme inhibitory activity via sulfonamide interactions with catalytic sites . The chlorine and fluorine substituents in 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide may similarly enhance binding affinity to proteases or kinases, though experimental validation is needed.

Applications in Medicinal Chemistry

Anti-Inflammatory Therapeutics

The compound’s potential to modulate NF-κB and kinase pathways positions it as a candidate for:

-

Rheumatoid arthritis: Targeting osteoclast-mediated bone resorption .

-

Chronic inflammatory diseases: Suppressing cytokine production (e.g., TNF-α, IL-6).

Antimicrobial Agents

Halogenated benzamides often exhibit broad-spectrum activity. For example, analogs with methylsulfonyl groups show fungicidal effects by disrupting fungal cell membranes.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with NF-κB, MAPK, and other signaling pathways.

-

Structure-Activity Relationships (SAR): Modify halogen positions to optimize potency and selectivity.

-

In Vivo Efficacy Testing: Evaluate pharmacokinetics and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume